
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate is a chemical compound known for its unique properties and applications in various fields. It is a quaternary ammonium compound with methacrylate groups, making it highly reactive and suitable for polymerization processes. This compound is widely used in the synthesis of polymers, dental resins, and hydrogels due to its ability to undergo spontaneous polymerization in the presence of an acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate typically involves the reaction of 2-(methacryloyloxy)ethyl dimethylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(methacryloyloxy)ethyl dimethylamine+sulfuric acid→Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified through various techniques such as crystallization and filtration to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate undergoes several types of chemical reactions, including:
Polymerization: The methacrylate groups in the compound make it highly reactive towards polymerization reactions, forming long polymer chains.
Substitution: The quaternary ammonium group can undergo substitution reactions with various nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form methacrylic acid and dimethylammonium sulphate.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Nucleophiles such as halides or hydroxides can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Polymerization: Polymers with methacrylate backbones.
Substitution: Substituted quaternary ammonium compounds.
Hydrolysis: Methacrylic acid and dimethylammonium sulphate.
Scientific Research Applications
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the preparation of hydrogels for drug delivery systems and tissue engineering.
Medicine: Utilized in dental resins and adhesives due to its excellent bonding properties.
Industry: Applied in the production of superabsorbent polymers for agricultural and hygiene products.
Mechanism of Action
The mechanism of action of Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate primarily involves its ability to undergo polymerization. The methacrylate groups in the compound react with initiators to form free radicals, which then propagate to form long polymer chains. The quaternary ammonium group provides stability and enhances the solubility of the compound in various solvents.
Comparison with Similar Compounds
Similar Compounds
Bis(2-(methacryloyloxy)ethyl) phosphate: Similar in structure but contains a phosphate group instead of a quaternary ammonium group.
2-(Methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxide: Contains a sulfopropyl group, making it more hydrophilic.
Bis(2-ethylhexyl) phosphate: Contains ethylhexyl groups, making it more hydrophobic.
Uniqueness
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate is unique due to its combination of methacrylate groups and a quaternary ammonium group, providing both reactivity and stability. This makes it highly suitable for applications in polymer synthesis, dental resins, and hydrogels, where both properties are essential.
Properties
CAS No. |
58868-75-0 |
|---|---|
Molecular Formula |
C16H28N2O8S |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethylidene]azanium;sulfate |
InChI |
InChI=1S/2C8H14NO2.H2O4S/c2*1-7(2)8(10)11-6-5-9(3)4;1-5(2,3)4/h2*5H,1,6H2,2-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
YCSZDMFZLATTMH-UHFFFAOYSA-L |
Canonical SMILES |
CC(=C)C(=O)OCC=[N+](C)C.CC(=C)C(=O)OCC=[N+](C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



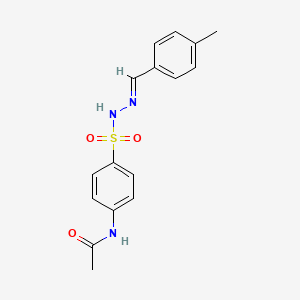
![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)
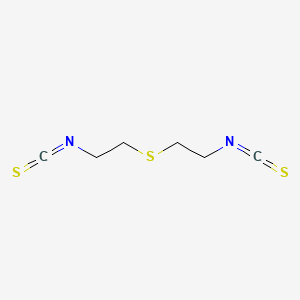
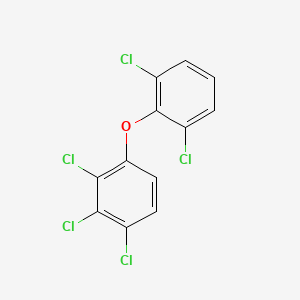
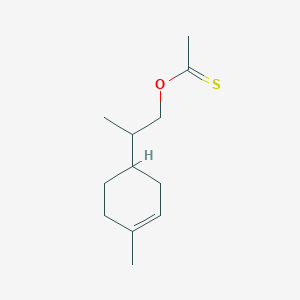


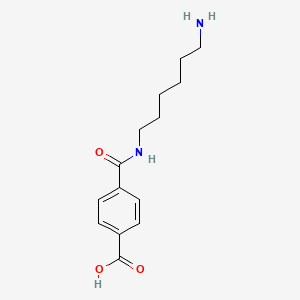
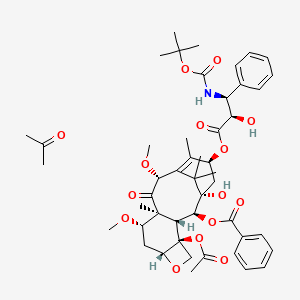
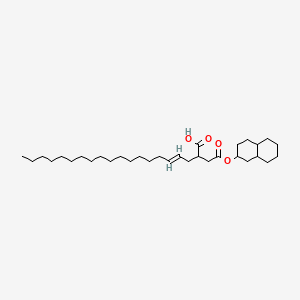

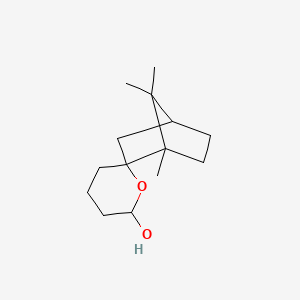
![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)
